molecular formula C16H11ClN2O5 B2464614 2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate CAS No. 301339-94-6

2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate

Cat. No.: B2464614
CAS No.: 301339-94-6
M. Wt: 346.72
InChI Key: WQVAMNSZUQBWIO-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the furan ring, along with the nitrophenyl and cyano groups, contributes to the compound’s unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be fully identified. Compounds with similar structures have been found to exhibit cytotoxic effects against various cancer cell lines . This suggests that the compound may interact with cellular targets that are crucial for cell survival and proliferation.

Mode of Action

It’s known that the biological action of similar compounds is thought to be due to the conjugation of the double bond with the carbonyl group . This allows the compound to interact with its targets in a specific manner, leading to changes in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid. This intermediate is then esterified with 2-chloroethanol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification

Properties

IUPAC Name

2-chloroethyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O5/c17-7-8-23-16(20)12(10-18)9-14-5-6-15(24-14)11-1-3-13(4-2-11)19(21)22/h1-6,9H,7-8H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVAMNSZUQBWIO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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